molecular formula C18H18 B1514506 4,4'-Diallyl-1,1'-biphenyl CAS No. 405201-68-5

4,4'-Diallyl-1,1'-biphenyl

Cat. No.: B1514506
CAS No.: 405201-68-5
M. Wt: 234.3 g/mol
InChI Key: ZJKHWIJFMRMDRL-UHFFFAOYSA-N
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Description

4,4'-Diallyl-1,1'-biphenyl is an organic compound with the molecular formula C18H18. It is a derivative of biphenyl, where two allyl groups are attached to the 4 and 4' positions of the biphenyl structure. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4'-Diallyl-1,1'-biphenyl can be synthesized through several methods, including the palladium-catalyzed coupling of 4-bromobiphenyl with allyl chloride. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar palladium-catalyzed coupling reactions. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,4'-Diallyl-1,1'-biphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of biphenylquinones.

  • Reduction: Reduction typically results in the formation of this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can produce various substituted biphenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

4,4'-Diallyl-1,1'-biphenyl has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism by which 4,4'-Diallyl-1,1'-biphenyl exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.

Comparison with Similar Compounds

  • 4,4'-Dibromobiphenyl

  • 4,4'-Dimethylbiphenyl

  • 4,4'-Diethylbiphenyl

  • 4,4'-Diphenylbiphenyl

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Properties

IUPAC Name

1-prop-2-enyl-4-(4-prop-2-enylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18/c1-3-5-15-7-11-17(12-8-15)18-13-9-16(6-4-2)10-14-18/h3-4,7-14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKHWIJFMRMDRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)C2=CC=C(C=C2)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70785736
Record name 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70785736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405201-68-5
Record name 4,4'-Di(prop-2-en-1-yl)-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70785736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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